Immunoproteasome β1i Subunit Selectivity: >625-Fold Discrimination Over the Constitutive β1c Proteasome
2-Bromo-1-cyclohexylethanone inhibits the immunoproteasome β1i subunit with an IC50 of 160 nM in human Raji cells, while exhibiting negligible activity against the homologous constitutive proteasome β1c subunit (IC50 > 100,000 nM), yielding a selectivity ratio exceeding 625-fold [1]. This direct head-to-head comparison within the same competitive activity-based protein profiling (ABPP) assay platform demonstrates that the compound preferentially targets the caspase-like activity of the immunoproteasome over the constitutive counterpart.
| Evidence Dimension | β1i (immunoproteasome) vs. β1c (constitutive proteasome) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 160 nM (β1i); IC50 ≈ 162 nM in replicate measurement |
| Comparator Or Baseline | β1c constitutive proteasome: IC50 > 100,000 nM |
| Quantified Difference | Selectivity ratio >625-fold (β1i/β1c IC50 ratio > 100,000/160) |
| Conditions | Human Raji cells, Cy5-NC-001 probe-based competitive ABPP, 1 hr incubation; data curated by ChEMBL from Leiden Institute of Chemistry |
Why This Matters
This selectivity profile differentiates 2-bromo-1-cyclohexylethanone from pan-proteasome inhibitors and supports its procurement as a tool compound for dissecting immunoproteasome-specific functions in antigen presentation and autoimmune disease research.
- [1] BindingDB. BDBM50536431 (CHEMBL4519899). IC50(β1i) = 160 nM; IC50(β1c) > 100,000 nM in human Raji cells by Cy5-NC-001 competitive ABPP assay. URL: https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50536431 (accessed 2026-04-25). View Source
